Cas no 1246816-90-9 (Piretanide-d4 (Major))

Piretanide-d4 (Major) 化学的及び物理的性質
名前と識別子
-
- Piretanide-d4 (Major)
- Piretanide-d4
- 4-phenoxy-3-sulfamoyl-5-(2,2,5,5-tetradeuteriopyrrolidin-1-yl)benzoic acid
- 1246816-90-9
- HY-119816S
- DTXSID60858322
- 4-Phenoxy-3-[(2,2,5,5-~2~H_4_)pyrrolidin-1-yl]-5-sulfamoylbenzoic acid
- CS-0200772
-
- インチ: InChI=1S/C17H18N2O5S/c18-25(22,23)15-11-12(17(20)21)10-14(19-8-4-5-9-19)16(15)24-13-6-2-1-3-7-13/h1-3,6-7,10-11H,4-5,8-9H2,(H,20,21)(H2,18,22,23)/i8D2,9D2
- InChIKey: UJEWTUDSLQGTOA-LZMSFWOYSA-N
- ほほえんだ: C1CCN(C1)C2=C(C(=CC(=C2)C(=O)O)S(=O)(=O)N)OC3=CC=CC=C3
計算された属性
- せいみつぶんしりょう: 366.11900
- どういたいしつりょう: 366.11874984g/mol
- 同位体原子数: 4
- 水素結合ドナー数: 2
- 水素結合受容体数: 7
- 重原子数: 25
- 回転可能化学結合数: 5
- 複雑さ: 564
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.2
- トポロジー分子極性表面積: 118Ų
じっけんとくせい
- PSA: 118.31000
- LogP: 4.27080
Piretanide-d4 (Major) 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHENG KE LU SI SHENG WU JI SHU | sc-471872-1mg |
Piretanide-d4 (Major), |
1246816-90-9 | 1mg |
¥2708.00 | 2023-09-05 | ||
TRC | P508702-1mg |
Piretanide-d4 (Major) |
1246816-90-9 | 1mg |
$ 173.00 | 2023-09-06 | ||
TRC | P508702-10mg |
Piretanide-d4 (Major) |
1246816-90-9 | 10mg |
$ 1355.00 | 2023-09-06 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-471872-1 mg |
Piretanide-d4 (Major), |
1246816-90-9 | 1mg |
¥2,708.00 | 2023-07-10 |
Piretanide-d4 (Major) 関連文献
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Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057
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Christopher J. Welch,Kerstin Zawatzky,Alexey A. Makarov,Satoshi Fujiwara,Arimasa Matsumoto,Kenso Soai Org. Biomol. Chem., 2017,15, 96-101
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L. F. Lepre,J. Szala-Bilnik,L. Pison,M. Traïkia,A. A. H. Pádua,R. A. Ando,M. F. Costa Gomes Phys. Chem. Chem. Phys., 2017,19, 12431-12440
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Cheng Wang,Lin Ma,Deqiang Guo,Xin Zhao,Zilin Zhou,Dabin Lin,Fangteng Zhang,Weiren Zhao,Jiahua Zhang,Zhaogang Nie J. Mater. Chem. C, 2020,8, 3374-3379
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Jinlong Zhang,Lu Zhu,Kang Shen,Huameng Yang,Xiao-Chun Hang,Gaoxi Jiang Chem. Sci., 2019,10, 1070-1074
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Jie Yin,Jie Ma,Yuying Li,Xiaokang Ma,Jiashun Chen,Haihan Zhang,Xin Wu,Fengna Li,Zhiqiang Liu,Tiejun Li Food Funct., 2020,11, 1304-1311
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Shixin Wu,Jiamin Zeng,Hong Xie,Sum Huan Ng Anal. Methods, 2016,8, 7025-7029
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D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
Piretanide-d4 (Major)に関する追加情報
Introduction to Piretanide-d4 (Major) and Its Significance in Modern Research
Chemical compounds play a pivotal role in the advancement of pharmaceutical research, particularly in the development of novel therapeutic agents. Among these, Piretanide-d4 (Major), with a CAS number of 1246816-90-9, has emerged as a compound of significant interest due to its unique properties and potential applications. This introduction aims to provide a comprehensive overview of Piretanide-d4 (Major), its chemical characteristics, and its relevance in contemporary scientific studies.
The compound Piretanide-d4 (Major) is a deuterated derivative of piretanide, a diuretic agent known for its efficacy in treating conditions such as congestive heart failure and hypertension. The introduction of deuterium atoms into the molecular structure enhances the metabolic stability and pharmacokinetic properties of the compound, making it an attractive candidate for further research. The CAS number 1246816-90-9 uniquely identifies this isotope-labeled version, distinguishing it from its non-deuterated counterpart.
In recent years, the field of pharmaceutical chemistry has witnessed a surge in the development of labeled compounds for use in metabolic studies and drug metabolism research. Deuterated analogs, such as Piretanide-d4 (Major), are particularly valuable because they allow researchers to track the metabolic pathways of drugs without interference from endogenous compounds. This capability is crucial for understanding how drugs are processed in the body and for identifying potential drug-drug interactions.
The chemical structure of Piretanide-d4 (Major) features a molecular formula that incorporates deuterium atoms at specific positions. This modification not only improves the compound's longevity in biological systems but also aids in high-resolution mass spectrometry (HRMS) analysis, which is essential for characterizing complex molecular interactions. The enhanced sensitivity and specificity provided by deuterated compounds have made them indispensable tools in modern drug discovery and development.
Recent studies have highlighted the potential of Piretanide-d4 (Major) in investigating renal function and fluid balance. The diuretic properties of piretanide are well-documented, and its deuterated version offers a means to study these effects in greater detail. Researchers have utilized Piretanide-d4 (Major) to explore the mechanisms by which diuretics exert their therapeutic effects, providing insights that could lead to the development of more effective treatments for cardiovascular and renal disorders.
The synthesis of Piretanide-d4 (Major) presents unique challenges due to the need for precise isotopic labeling. Advanced synthetic techniques must be employed to ensure that deuterium atoms are incorporated at the correct positions within the molecule. These techniques often involve isotopic exchange reactions and specialized catalytic processes. The successful synthesis of such labeled compounds underscores the growing importance of isotopic chemistry in pharmaceutical research.
From an academic perspective, Piretanide-d4 (Major) serves as an excellent model compound for teaching and research purposes. Its well-characterized properties make it suitable for use in undergraduate and graduate courses on medicinal chemistry and pharmacology. Additionally, its application in clinical trials has provided valuable data on its safety and efficacy profile, further solidifying its role as a key compound in therapeutic research.
The future prospects for Piretanide-d4 (Major) are promising, with ongoing studies exploring its potential applications in personalized medicine. By understanding how individual patients metabolize drugs like Piretanide-d4 (Major), researchers can develop more tailored treatment strategies that optimize therapeutic outcomes while minimizing adverse effects. This approach aligns with the broader goals of precision healthcare, where treatments are customized to the specific needs of each patient.
In conclusion, Piretanide-d4 (Major) represents a significant advancement in pharmaceutical research due to its unique properties and applications. As a deuterated derivative of piretanide, it offers enhanced metabolic stability and improved analytical capabilities, making it an invaluable tool for studying drug metabolism and renal function. The continued exploration of this compound holds great promise for improving our understanding of therapeutic agents and developing more effective treatments for various medical conditions.
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